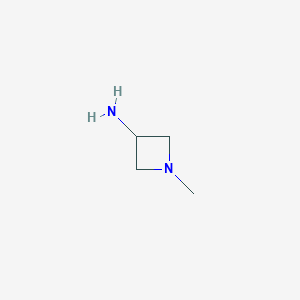

1-Methylazetidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-6-2-4(5)3-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWZYRJXBPPLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595788 | |

| Record name | 1-Methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959957-92-7 | |

| Record name | 1-Methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Deployment of 1-Methylazetidin-3-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. Among the diverse array of functionalized azetidines, 1-Methylazetidin-3-amine stands out as a versatile and valuable building block. Its unique combination of a conformationally restricted four-membered ring, a tertiary amine, and a primary amine handle offers a compelling platform for the design and synthesis of novel therapeutics across a spectrum of disease areas. This in-depth technical guide provides a comprehensive overview of the synthesis, key properties, and strategic applications of this compound in drug discovery, with a focus on its role in oncology, central nervous system (CNS) disorders, and beyond. Through an exploration of its utility as a bioisosteric replacement, a scaffold for diversification, and a modulator of drug-like properties, this guide aims to equip researchers with the knowledge to effectively leverage this powerful synthetic tool in their quest for next-generation medicines.

The Azetidine Ring: A Cornerstone of Modern Medicinal Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has garnered significant attention in drug discovery for its unique structural and conformational properties. The inherent ring strain of the azetidine nucleus, estimated to be around 25.4 kcal/mol, endows it with a degree of rigidity that is highly sought after in rational drug design. This conformational restriction can pre-organize substituents in a defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets.[1]

Furthermore, the incorporation of an azetidine moiety can significantly influence the physicochemical properties of a molecule. Compared to more flexible acyclic amines or larger saturated heterocycles like piperidine and piperazine, the azetidine scaffold often leads to:

-

Improved Aqueous Solubility: The polar nitrogen atom within the compact ring structure can enhance interactions with water molecules.

-

Reduced Lipophilicity: The rigid nature of the ring can limit the molecule's ability to adopt conformations that maximize lipophilic interactions.

-

Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation by certain enzymes.

-

Favorable Pharmacokinetic Profiles: The combination of the above factors often translates to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical and Structural Properties of this compound

This compound, with the chemical formula C₄H₁₀N₂ and a molecular weight of 86.14 g/mol , is a small, yet powerful, building block.[2] Its structure features a central azetidine ring with a methyl group on the ring nitrogen (N1) and a primary amine at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | PubChem |

| Molecular Weight | 86.14 g/mol | PubChem |

| CAS Number | 959957-92-7 | PubChem |

| Topological Polar Surface Area | 29.3 Ų | PubChem |

| cLogP | -0.8 | PubChem |

The presence of two distinct nitrogen atoms, a tertiary amine within the ring and a primary exocyclic amine, provides multiple points for chemical modification.[1] This dual functionality is a key attribute that allows for its versatile use in library synthesis and lead optimization.

Synthetic Strategies for this compound and its Derivatives

The synthesis of functionalized azetidines, including this compound, can be challenging due to the inherent ring strain. However, several synthetic routes have been developed. A common precursor for 3-aminoazetidines is azetidin-3-one. The ketone functionality serves as a versatile handle for transformations such as reductive amination. For instance, an N-protected azetidin-3-one can undergo reductive amination with methylamine in a one-pot reaction to yield the N-methyl and 3-amino functionalities. Subsequent deprotection furnishes this compound.[1]

Experimental Protocol: Reductive Amination for the Synthesis of this compound

Objective: To synthesize this compound from a suitable N-protected azetidin-3-one precursor.

Materials:

-

N-Boc-azetidin-3-one

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation: To a solution of N-Boc-azetidin-3-one (1.0 eq) in DCM, add methylamine (1.2 eq) and stir at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain N-Boc-1-methylazetidin-3-amine.

-

Deprotection: Dissolve the purified N-Boc-1-methylazetidin-3-amine in DCM and add trifluoroacetic acid (5-10 eq). Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12. Extract the product with a suitable organic solvent (e.g., DCM or chloroform) (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

Applications in Drug Discovery

The utility of this compound in drug discovery is multifaceted, stemming from its ability to act as a versatile building block, a bioisosteric replacement, and a modulator of physicochemical properties.

As a Building Block in Oncology

A patent application discloses a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as potential anticancer agents. One exemplified compound, 6-{7-[(3-fluoro-1-methylazetidin-3-yl)methoxy]imidazo[1,2-a]pyridin-3-yl}-N-{[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}pyrimidin-4-amine, incorporates a fluorinated derivative of the 1-methylazetidin-3-yl moiety. This highlights the use of this scaffold as a platform for further functionalization to fine-tune biological activity and pharmacokinetic properties.

As a Scaffold in Central Nervous System (CNS) Drug Discovery

The development of CNS-active drugs is particularly challenging due to the stringent requirements for crossing the blood-brain barrier (BBB). The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, play a critical role in its ability to penetrate the CNS. The compact and polar nature of the this compound scaffold makes it an attractive component for the design of CNS drug candidates. Its incorporation can help to maintain a low molecular weight and a favorable topological polar surface area (TPSA), both of which are important for BBB penetration.

As a Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful strategy in medicinal chemistry to modulate the activity and properties of a lead compound. This compound can be considered a bioisostere for larger, more flexible diamines such as piperazine. Replacing a piperazine ring with the more compact and rigid azetidine scaffold can lead to improved metabolic stability and a more defined conformational presentation of the appended substituents.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a rigid azetidine core and dual amine functionalities provides a powerful platform for the design and synthesis of novel drug candidates with improved pharmacological and pharmacokinetic properties. While its direct incorporation into marketed drugs is not yet widely documented, the increasing prevalence of the azetidine scaffold in clinical candidates and approved drugs suggests that the importance of building blocks like this compound will only continue to grow.

Future research will likely focus on the development of more efficient and scalable synthetic routes to this and other functionalized azetidines. Furthermore, a deeper understanding of the structure-activity and structure-property relationships of compounds containing this scaffold will undoubtedly lead to the discovery of new and innovative therapeutics for a wide range of diseases. As the demand for drug candidates with optimized properties continues to rise, the strategic deployment of this compound is poised to play an increasingly significant role in the future of drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Azetidine Ring in Modern Drug Discovery

An In-Depth Technical Guide to 1-Methylazetidin-3-amine (CAS 959957-92-7)

In the landscape of medicinal chemistry, small, saturated heterocycles are invaluable building blocks for crafting novel therapeutics. The azetidine ring, a four-membered heterocycle containing a nitrogen atom, has emerged as a particularly advantageous scaffold. Its strained ring system imparts unique conformational rigidity and vectorial properties, allowing for precise exit vector control in molecular design. This compound, with the CAS number 959957-92-7, is a prime example of such a building block. It features a tertiary amine within the ring and a primary amine substituent, offering two distinct points for chemical modification. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is typically a colorless to pale yellow liquid under standard conditions. Its dual amine functionalities contribute to its solubility in polar solvents. The presence of both a primary and a tertiary amine makes it a versatile intermediate for constructing more complex molecules in pharmaceutical and agrochemical research.

| Property | Value | Source(s) |

| CAS Number | 959957-92-7 | |

| Molecular Formula | C₄H₁₀N₂ | |

| Molecular Weight | 86.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 84.2 ± 8.0 °C (Predicted) | |

| Density | 0.961 ± 0.06 g/cm³ (Predicted) | |

| Purity | Typically ≥95% - 97% | |

| Storage | Refrigerator, under inert gas (Nitrogen or Argon) at 2–8 °C | |

| InChI Key | BIWZYRJXBPPLLA-UHFFFAOYSA-N | |

| SMILES | CN1CC(C1)N |

Synthesis Methodologies: A Scientist's Perspective

The synthesis of functionalized azetidines is an active area of research, with scalability and efficiency being critical for their use as building blocks. While specific large-scale protocols for this compound are not always public, established methods for related 3-aminoazetidines can be adapted. A highly effective and common strategy involves the reductive amination of an N-protected azetidin-3-one precursor.

Logical Flow of a Common Synthetic Route

The following diagram illustrates a logical workflow for synthesizing this compound, starting from a commercially available precursor.

Caption: Synthetic workflow for this compound.

Protocol: Synthesis via Reductive Amination

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize this compound from N-Boc-azetidin-3-one.

Step 1: Reductive Amination

-

To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1-1.5 equiv., typically as a solution in THF or ethanol).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the reaction mixture.

-

Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards ketones and aldehydes than sodium borohydride, reducing the likelihood of side reactions and allowing for a one-pot procedure where the imine is reduced in situ.

-

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1-methylazetidin-3-amine.

Step 2: Boc Deprotection

-

Dissolve the crude product from Step 1 in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting salt can be neutralized with a base (e.g., NaOH, NaHCO₃) and extracted into an organic solvent, or purified as the salt form (e.g., dihydrochloride).

Applications in Drug Discovery and Development

This compound serves as a valuable building block, often used to introduce a small, polar, and conformationally restricted moiety into a drug candidate. This can favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Improving Physicochemical Properties: The azetidine scaffold can enhance aqueous solubility and reduce the lipophilicity of a molecule, which is often beneficial for oral bioavailability.

-

Metabolic Stability: The N-methyl group prevents N-dealkylation metabolism that might occur with an unsubstituted azetidine, while the strained ring can be more stable to certain metabolic enzymes compared to more flexible aliphatic amines.

-

Scaffold for Bioisosteric Replacement: It can act as a bioisostere for other groups, such as piperidine or pyrrolidine rings, offering a different vector and conformational profile.

-

Protein Degrader Building Blocks: This molecule is explicitly listed as a building block for protein degraders, highlighting its utility in constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).

Conceptual Incorporation into a Bioactive Scaffold

The diagram below illustrates how this compound can be coupled to a core structure, a common step in fragment-based drug design or lead optimization.

Caption: Coupling this compound to a core scaffold.

Chemical Reactivity and Handling

The molecule possesses two nitrogen atoms with different reactivity profiles.

-

Primary Amine (-NH₂): This group is nucleophilic and basic. It readily participates in standard amine reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

-

-

Tertiary Amine (Ring Nitrogen): This nitrogen is less nucleophilic due to steric hindrance but is still basic. It can be protonated to form a salt or quaternized with potent alkylating agents.

Handling and Storage:

-

Storage: Store in a refrigerator (2-8 °C) under an inert atmosphere (nitrogen or argon) to prevent degradation.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes.

Safety and Toxicology Profile

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant nature.

| Hazard Type | GHS Classification and Statements |

| Pictograms | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.**P |

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract: The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has emerged from relative obscurity to become a privileged structural motif in contemporary medicinal chemistry. Its inherent ring strain, conformational rigidity, and sp³-rich character confer unique physicochemical and pharmacokinetic properties that are highly advantageous for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of small azetidine scaffolds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies to access these valuable scaffolds, their diverse pharmacological applications, the critical structure-activity relationships that govern their efficacy, and their successful incorporation into clinically approved drugs.

Introduction: The Unique Physicochemical Profile of the Azetidine Ring

Historically overshadowed by more common nitrogen-containing heterocycles like pyrrolidines and piperidines, the azetidine scaffold has garnered significant attention in recent decades. This is largely attributable to its distinctive structural and reactive properties. The high ring-strain energy of the azetidine ring not only facilitates selective chemical transformations but also contributes to its value as a synthetic intermediate.

The constrained geometry of the four-membered ring imparts a significant degree of three-dimensionality, providing unique exit vectors for substituents compared to larger, more flexible saturated heterocycles. This conformational rigidity allows for precise control over the spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the sp³-rich nature of the azetidine scaffold enhances key pharmacokinetic properties such as solubility and metabolic stability.

Azetidines also serve as valuable bioisosteres for larger saturated amines, offering a strategic approach to fine-tune physicochemical and conformational properties in drug design. For instance, "angular" spiro-azetidine frameworks have been shown to be effective surrogates for piperidines, combining pronounced molecular rigidity with favorable pharmacokinetic profiles.

Synthetic Strategies for Accessing Bioactive Azetidine Scaffolds

The construction of the strained azetidine ring has historically posed a synthetic challenge. However, recent advancements have led to the development of robust and versatile methodologies, enabling the efficient synthesis of diverse azetidine libraries. Key strategies include intramolecular cyclization of γ-haloamines, [2+2] cycloaddition reactions, and the reduction of β-lactams (azetidin-2-ones). The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a particularly direct approach to functionalized azetidines.

Caption: Common synthetic routes to the azetidine scaffold.

A representative protocol for the synthesis of 3-aryl-azetidines is outlined below.

Experimental Protocol: Synthesis of 3-Aryl-Azetidines

This protocol describes a general method for the synthesis of 3-aryl-azetidines, which are common precursors for biologically active molecules.

Step 1: Synthesis of tert-Butyl 3-(aryl)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in an appropriate solvent such as THF, add a solution of the corresponding aryl Grignard reagent (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-aryl-3-hydroxyazetidine-1-carboxylate.

Step 2: Deprotection and Further Functionalization

-

The Boc-protected 3-aryl-3-hydroxyazetidine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

-

The hydroxyl group can be further modified or eliminated to introduce other functionalities at the 3-position, which is crucial for tuning the biological activity.

Diverse Biological Activities of Azetidine Derivatives

The unique structural features of the azetidine ring have been exploited to develop compounds with a wide range of biological activities. Natural and synthetic azetidine derivatives have shown potential as antibacterial, antifungal, anticancer, central nervous system (CNS) modulators, and antiviral agents.

Antibacterial and Antifungal Agents

The azetidine nucleus is a core component of many β-lactam antibiotics, such as penicillin and cephalosporins. These antibiotics function by irreversibly binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan strands during bacterial cell wall synthesis. This inhibition ultimately leads to bacterial cell lysis.

Beyond the classical β-lactams, non-lactam azetidines have also been explored for their antimicrobial properties. For instance, certain substituted phenyl azetidin-2-one derivatives have demonstrated antibacterial activity comparable to ampicillin. Furthermore, appropriately functionalized azetidine-based derivatives can exhibit notable antifungal activities, which is thought to stem from their ability to interact with microbial enzymes and interfere with cell-wall biosynthesis.

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Compound Preparation: Dissolve the synthesized azetidine derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established protocols (e.g., CLSI guidelines).

-

Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism with no compound) and negative (media only) controls. Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Agents

Azetidine-containing compounds have demonstrated significant potential in oncology. Their mechanisms of action are diverse and include the inhibition of key signaling pathways and interference with cellular machinery essential for cancer cell proliferation and survival.

One notable example is the development of azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is aberrantly activated in many human cancers, promoting tumor cell proliferation and survival. Novel azetidine-based compounds have been shown to irreversibly bind to STAT3, selectively inhibiting its activity over other STAT family members. Treatment of cancer cells with these compounds has been shown to inhibit STAT3 phosphorylation and DNA-binding activity, leading to a reduction in viable cells and the induction of apoptosis.

Another class of anticancer azetidines includes analogues of the natural product TZT-1027 (soblidotin), which are potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Caption: Inhibition of the STAT3 signaling pathway by azetidine compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Culture and Seeding: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized azetidine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

| Compound | Cell Line | IC50 (nM) | Reference |

| 1a (TZT-1027 analogue) | A549 | 2.2 | |

| 1a (TZT-1027 analogue) | HCT116 | 2.1 | |

| Azetidine Amide (7e) | MDA-MB-231 | ~1900 | |

| Azetidine Amide (7f) | MDA-MB-231 | ~1300 | |

| Azetidine Amide (7g) | MDA-MB-231 | ~900 | |

| Azetidine Amide (9k) | MDA-MB-231 | ~1100 |

Central Nervous System (CNS) Modulators

The azetidine scaffold has shown promise in the development of treatments for neurological and psychiatric disorders. Azetidine-modified nicotine analogs, for example, have demonstrated stronger binding affinities to acetylcholine receptors than nicotine itself, suggesting their potential utility in therapies for neurodegenerative disorders. Tricyclic derivatives of azetidine have also been synthesized and screened for potential antidepressant activity.

Antiviral Agents

The application of azetidine-containing compounds in antiviral research is a growing field. For instance, azetidine-containing dipeptides have been identified as inhibitors of human cytomegalovirus (HCMV). Structure-activity relationship studies have revealed that the conformational restriction induced by the azetidine residue is important for their antiviral activity. More recently, azetidine compounds have been identified that display antiviral activity against herpes simplex virus (HSV-1 and HSV-2).

Structure-Activity Relationships (SAR) and Pharmacokinetic Properties

The biological activity of azetidine-containing compounds is highly dependent on the nature and position of substituents on the azetidine ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules. For example, in a series of anti-HCMV azetidine-containing dipeptides, it was found that a benzyloxycarbonyl moiety at the N-terminus, an aliphatic C-terminal side-chain, and an unsubstituted or aliphatic C-carboxamide group were essential for activity.

The incorporation of the azetidine motif can significantly improve the pharmacokinetic profile of a drug candidate. The constrained nature of the ring can enhance metabolic stability by blocking sites of metabolism. Furthermore, the polar nitrogen atom can improve aqueous solubility, which is a desirable property for drug candidates.

Azetidine-Containing Drugs in Clinical Use

The therapeutic relevance of the azetidine scaffold is underscored by its presence in several FDA-approved drugs. These drugs span a range of therapeutic areas, demonstrating the versatility of this structural motif.

| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |

| Azelnidipine | Calblock | Antihypertensive | Calcium channel blocker |

| Baricitinib | Olumiant | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor |

| Cobimetinib | Cotellic | Oncology (Melanoma) | MEK1/2 inhibitor |

| Sarolaner | Simparica | Veterinary (Antiparasitic) | Isoxazoline insecticide/acaricide |

Future Perspectives and Conclusion

The azetidine scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique combination of conformational rigidity, three-dimensionality, and favorable physicochemical properties makes it an attractive motif for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine derivatives, paving the way for the discovery of new drug candidates targeting a wide array of diseases. As our understanding of the intricate structure-activity relationships of azetidine-containing compounds grows, so too will their impact on medicinal chemistry and the development of next-generation therapeutics.

References

- Taylor & Francis. (2026, January 5).

- BenchChem. (2025). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)

- ResearchGate.

- National Center for Biotechnology Information. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.

- Scientific Research Publishing. (2018).

- ResearchGate. Biologically active compounds with azetidine rings.

- BenchChem. (2025). Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals.

- BenchChem. The Rising Star in Drug Discovery: A Technical Guide to Novel Bioactive Azetidine Compounds.

- PubMed. (2021, June 29). Azetidines of pharmacological interest.

- Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.

- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.

- National Center for Biotechnology Information. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-.

- MedCrave online. (2018, March 7).

- Azetidine analogs synthesis and characterization for antimicrobial activity. (2024, September 21).

- IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS.

- ScienceDaily. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases.

- National Center for Biotechnology Information. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones.

- BioWorld. (2025, June 18). Assembly Biosciences describes new azetidine compounds for HSV infections.

- ACS Publications. (2020, December 22).

- National Center for Biotechnology Information.

- MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.

- Enamine. Azetidines.

- Synthesis of Azetidines.

- ResearchG

- Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.

- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.

- ResearchGate. A. Azetidines are useful scaffolds in a broad area of disciplines. B....

- National Center for Biotechnology Information. (2015, November 30).

- ResearchGate.

- ResearchGate. Structures of some azetidine‐based drugs.

- PharmaBlock. Azetidines in Drug Discovery.

- PubMed. Azetidine derivatives of tricyclic antidepressant agents.

- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Semantic Scholar. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.

- PubMed. (2022, May 28). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.

- 2277–4998 VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIV

- BenchChem. Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.

The Ascendancy of the N-Methylazetidine Scaffold: A Technical Guide for the Modern Medicinal Chemist

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Design

For decades, the landscape of medicinal chemistry has been dominated by aromatic, planar scaffolds. While undeniably successful, this "flatland" approach has inherent limitations, often leading to challenges in optimizing physicochemical properties and achieving target selectivity. The contemporary paradigm in drug discovery champions the exploration of three-dimensional space, seeking to enhance properties such as solubility, metabolic stability, and cell permeability while navigating the complexities of biological targets with greater precision. It is within this exciting context that the N-methylazetidine moiety has emerged as a powerful and versatile building block. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and strategic application of N-methylazetidines, empowering the design of next-generation therapeutics.

The N-Methylazetidine Moiety: A Profile in Potential

The N-methylazetidine is a four-membered, saturated nitrogen heterocycle. Its unique structural and electronic properties, largely dictated by the inherent ring strain (approximately 25.4 kcal/mol), bestow upon it a fascinating and synthetically useful reactivity profile.[1] This ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, renders the azetidine ring amenable to selective ring-opening reactions while maintaining sufficient stability for practical handling and incorporation into complex molecules. The presence of the N-methyl group further modulates its properties, influencing its basicity, lipophilicity, and metabolic fate compared to its unsubstituted counterpart.

Azetidines, in general, are gaining significant traction in medicinal chemistry due to their ability to impart desirable physicochemical properties to drug candidates.[2] They are considered valuable scaffolds for introducing three-dimensionality, which can lead to improved solubility and reduced off-target toxicity.[3]

Navigating the Synthetic Landscape: The Art of Constructing the N-Methylazetidine Core

The synthesis of azetidines has historically been challenging due to the entropic and enthalpic barriers associated with forming a strained four-membered ring.[2] However, recent advancements in synthetic methodology have made this scaffold more accessible.

General Synthetic Workflow

The construction of the N-methylazetidine ring typically involves the formation of a carbon-nitrogen bond to close the four-membered ring. This can be achieved through various strategies, often starting from readily available acyclic precursors.

Caption: A generalized workflow for the synthesis of N-methylazetidine derivatives.

Protocol 1: Intramolecular Cyclization of γ-Amino Alcohols

This classical and reliable method involves the cyclization of a 3-amino-1-propanol derivative. The choice of activating group for the hydroxyl moiety is critical for the success of the reaction.

Causality: The conversion of the hydroxyl group into a good leaving group (e.g., a sulfonate ester) facilitates an intramolecular nucleophilic substitution by the amine, leading to the formation of the azetidine ring. The use of a strong, non-nucleophilic base is essential to deprotonate the amine without competing in the substitution reaction.

Step-by-Step Methodology:

-

Protection of the Amine (if necessary): If the starting material is a primary amine, it is often advantageous to protect it with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions. For the synthesis of N-methylazetidine, a methyl group can be introduced at a later stage, or a precursor already containing the methylamino group can be used.

-

Activation of the Hydroxyl Group: The γ-amino alcohol is treated with a sulfonylating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine (TEA) or pyridine. This converts the hydroxyl group into a sulfonate ester, an excellent leaving group.

-

Cyclization: The resulting amino sulfonate is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like THF or DMF. The base deprotonates the amine (or a protected amine precursor), and the resulting nucleophile displaces the sulfonate leaving group in an intramolecular fashion to form the N-substituted azetidine ring.

-

N-Methylation (if not already present): If the azetidine is not already N-methylated, the methyl group can be introduced via reductive amination of the corresponding NH-azetidine with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by direct alkylation with a methylating agent like methyl iodide.

Protocol 2: [2+2] Cycloaddition Reactions

Photochemical or metal-catalyzed [2+2] cycloadditions offer a more convergent approach to the azetidine core. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a notable example, although its application to N-methylated imines can be substrate-dependent.[2]

Causality: This method relies on the generation of a reactive intermediate (e.g., an excited state of the imine) that can undergo a concerted or stepwise cycloaddition with an alkene to directly form the four-membered ring. The regioselectivity and stereoselectivity of the reaction are influenced by the electronic and steric properties of the reactants and the reaction conditions.

Step-by-Step Methodology:

-

Preparation of the N-Methyl Imine: An N-methyl imine is prepared by the condensation of a suitable aldehyde or ketone with methylamine.

-

Photocycloaddition: The imine and an alkene are dissolved in a suitable solvent (e.g., acetonitrile, benzene) and irradiated with UV light. The choice of wavelength and reaction time is crucial and needs to be optimized for each substrate pair.

-

Isolation and Purification: After the reaction is complete, the solvent is removed, and the resulting mixture of azetidine regio- and stereoisomers is purified by chromatography.

Reactivity and Mechanistic Insights: The Power of the Strained Ring

The reactivity of N-methylazetidines is dominated by the desire to relieve ring strain. This makes them susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions

The N-methylazetidine ring can be opened by a variety of nucleophiles, often under acidic or Lewis acidic conditions that activate the ring by protonating or coordinating to the nitrogen atom.

Caption: The N-methylazetidine as a bioisostere for common chemical motifs.

Causality: Replacing a gem-dimethyl group or a larger ring system with an N-methylazetidine can introduce a polar nitrogen atom, improving solubility and providing a handle for further derivatization. The constrained nature of the four-membered ring can also favorably influence the conformation of the molecule, leading to enhanced binding affinity for its biological target.

Impact on ADME Properties

The introduction of an N-methylazetidine can have a profound and often beneficial impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

-

Metabolic Stability: The N-methyl group can be susceptible to N-demethylation by cytochrome P450 enzymes. However, the strained azetidine ring can also influence the overall metabolic profile of the molecule, sometimes blocking other metabolic soft spots.

-

Permeability: The small size and moderate lipophilicity of the N-methylazetidine moiety can be advantageous for cell permeability and crossing the blood-brain barrier.

-

Reduced Off-Target Effects: The increased three-dimensionality imparted by the azetidine ring can lead to higher target selectivity and reduced binding to off-target proteins, such as hERG.

Case Study: The N-Methylazetidine in Action

While specific publicly available data on N-methylazetidine-containing drugs in late-stage clinical trials is emerging, the broader class of azetidines has seen significant success. For instance, the principles of using azetidines to improve pharmacokinetic properties are well-documented in the development of various kinase inhibitors and other therapeutic agents. The strategic replacement of a more metabolically labile group with an N-methylazetidine has been shown in preclinical studies to enhance metabolic stability and improve oral bioavailability.

Conclusion: A Call to Embrace the Fourth Dimension in Drug Design

The N-methylazetidine scaffold is more than just a chemical curiosity; it is a powerful tool in the arsenal of the modern medicinal chemist. Its unique blend of stability, reactivity, and three-dimensional character offers a compelling solution to many of the challenges faced in contemporary drug discovery. By understanding its synthesis, appreciating its reactivity, and strategically employing it as a bioisostere, researchers can unlock new avenues for the development of safer, more effective medicines. The journey beyond "flatland" has begun, and the N-methylazetidine is a worthy companion for this exciting expedition.

References

- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (URL: )

-

A Facile Synthesis of 1-Arenesulfonylazetidines through Reaction of 1-Arenesulfonylaziridines with Dimethylsulfoxonium Methylide Generated under Microwave Irradiation. ResearchGate. (URL: [Link])

-

Total Synthesis and Biological Profiling of Putative (±)-Marinoaziridine B and (±) - N-Methyl Marinoaziridine A. PubMed Central. (URL: [Link])

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. (URL: [Link])

- Method for preparing azetidine derivatives.

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. (URL: [Link])

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (URL: [Link])

-

Bioisosteric Replacements. Cambridge MedChem Consulting. (URL: [Link])

-

Bioisosterism. Drug Design Org. (URL: [Link])

-

Azetidines of pharmacological interest. PubMed. (URL: [Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. (URL: [Link])

-

Azetidine, N-methyl-. PubChem. (URL: [Link])

Sources

A Technical Guide to 1-Methylazetidin-3-amine in Modern Drug Discovery: A Senior Application Scientist's Perspective

Section 1: The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, nitrogen-containing heterocycles are ubiquitous, with over 75% of FDA-approved small-molecule drugs featuring at least one such ring system.[1] Among these, saturated heterocycles play a critical role in defining the three-dimensional architecture of a molecule, which is paramount for target engagement and optimizing pharmacokinetic profiles. For decades, five- and six-membered rings like pyrrolidine and piperidine have been the workhorses of medicinal chemistry. However, the pursuit of novel chemical space and improved drug-like properties has brought smaller, more constrained systems into the spotlight.

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" structural motif.[1][2] Its significance stems from a unique combination of physicochemical properties:

-

Inherent Ring Strain: With a ring strain of approximately 25.4 kcal/mol, the azetidine ring is more stable than an aziridine but possesses sufficient strain to influence its chemical reactivity and conformational preference.[1]

-

Three-Dimensionality and Rigidity: The constrained, non-planar geometry of the azetidine ring reduces the conformational flexibility of a molecule. This pre-organization can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[3] Furthermore, it provides well-defined "exit vectors" for substituents, allowing for precise spatial positioning within a binding pocket.[1]

-

Improved Physicochemical Properties: The incorporation of an sp³-rich azetidine scaffold can enhance key drug-like properties. It often leads to increased aqueous solubility, reduced lipophilicity (LogP), and improved metabolic stability compared to more lipophilic or flexible aliphatic chains or larger rings.[1]

Several approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, validating its therapeutic relevance and beneficial impact on drug disposition.[1]

Section 2: 1-Methylazetidin-3-amine: A Versatile and Strategic Building Block

Within the broader class of azetidines, This compound stands out as a particularly valuable building block for drug discovery programs. Its structure presents two distinct nitrogen atoms, each with a specific role and utility.

-

The Endocyclic N-Methyl Group: This tertiary amine is a key feature. The methyl group prevents N-acylation or other reactions at this position, ensuring it remains a basic center. This inherent basicity (pKa) is crucial for modulating aqueous solubility at physiological pH and can serve as a hydrogen bond acceptor or form critical salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a target protein.

-

The Exocyclic 3-Amino Group: This primary amine is a versatile synthetic handle. It is nucleophilic and provides a convenient point for chemical modification, allowing the attachment of a wide array of side chains, linkers, or pharmacophoric elements through robust and well-established chemical reactions.

The rigid azetidine core holds these two nitrogen centers in a fixed spatial relationship, offering a distinct advantage over more flexible diamine linkers like N-methylethylenediamine, where free rotation can lead to multiple conformations and non-productive binding modes.

Physicochemical Properties of this compound

The following table summarizes key computed and experimental properties of this building block, which are critical for computational modeling and strategic design.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | PubChem[4] |

| Molecular Weight | 86.14 g/mol | PubChem[4] |

| CAS Number | 959957-92-7 | PubChem[4] |

| XLogP3-AA (LogP) | -0.8 | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | PubChem[4] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[4] |

| Hydrogen Bond Acceptors | 2 (from both N atoms) | PubChem[4] |

Section 3: Synthesis and Commercial Accessibility

A critical consideration for any building block in a drug discovery pipeline is its accessibility. This compound is commercially available from numerous suppliers, often as a dihydrochloride salt, which ensures its ready incorporation into synthetic campaigns without the need for de novo synthesis.[5][6]

However, understanding its synthesis provides insight into the potential for creating analogues. A common and robust strategy for preparing 3-amino-N-substituted azetidines proceeds from the corresponding N-substituted azetidin-3-ol. This pathway is reliable and avoids many of the challenges associated with de novo four-membered ring construction.[2][7]

Experimental Protocol: Representative Synthesis of a 3-Amino-Azetidine Derivative

This protocol is adapted from established literature procedures for the conversion of azetidinols to azetidinamines.[8]

Step 1: Mesylation of 1-Methylazetidin-3-ol

-

Dissolve 1-methylazetidin-3-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN) at a concentration of 0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA, 1.5 eq) to the solution to act as a base.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Causality: The alcohol is a poor leaving group. Mesylation converts the hydroxyl group into a mesylate, which is an excellent leaving group, facilitating the subsequent nucleophilic substitution. TEA is required to neutralize the HCl generated during the reaction.

-

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with DCM. The crude mesylate intermediate is often sufficiently pure to be used directly in the next step.

Step 2: Nucleophilic Substitution to form this compound

-

Dissolve the crude 1-methylazetidin-3-yl methanesulfonate from the previous step in a solvent like isopropanol or in an excess of the amine source.

-

Add a concentrated aqueous solution of ammonium hydroxide (a large excess, >20 eq).

-

Causality: Ammonium hydroxide serves as the source of the amine nucleophile (-NH₂). The large excess drives the reaction to completion.

-

-

Transfer the mixture to a sealed pressure vessel (e.g., a Parr reactor).

-

Heat the reaction to 70-80 °C for 12-18 hours.

-

Causality: Heating is required to overcome the activation energy for the Sₙ2 reaction. The sealed vessel is necessary to contain the pressure generated by the volatile ammonia at elevated temperatures.

-

-

After cooling, concentrate the reaction mixture under vacuum to remove the solvent and excess ammonia.

-

Purify the resulting this compound, typically via distillation or conversion to a salt (e.g., HCl salt) followed by crystallization.

Visualization of the Synthetic Workflow

Caption: A two-step workflow for synthesizing this compound.

Section 4: Strategic Applications in Drug Design

This compound as a Bioisosteric Replacement

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[9][10] The this compound moiety serves as an excellent rigid bioisostere for more flexible or problematic structural motifs.

Common Replacements:

-

Piperazine: While widely used, the piperazine ring can be a liability for metabolism (N-dealkylation) and may confer affinity for off-targets like the hERG channel. Replacing a substituted piperazine with a this compound derivative can maintain the key nitrogen vectors while improving metabolic stability and selectivity.

-

Flexible Diamines: Acyclic linkers like N,N'-dimethylethylenediamine are conformationally promiscuous. Replacing this linker with a rigid azetidine core locks the relative orientation of the nitrogen atoms, which can enhance on-target potency by reducing the entropic cost of binding.

Visualization of Bioisosteric Replacement

Caption: Replacing common scaffolds with a rigid azetidine bioisostere.

A Scaffold for Library Synthesis via Amide Coupling

The primary amine of this compound is an ideal attachment point for generating libraries of compounds for structure-activity relationship (SAR) studies. Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

-

To a solution of the carboxylic acid (R-COOH, 1.0 eq) in a suitable solvent like DMF or DCM (0.1 M), add a peptide coupling reagent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each).

-

Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 eq), and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Causality: The coupling reagent forms a highly reactive acyl-intermediate, which is much more susceptible to nucleophilic attack by the amine than the carboxylic acid itself. DIPEA is used to maintain basic conditions without competing as a nucleophile.

-

-

Add a solution of this compound (as the free base or from the HCl salt with an additional equivalent of base, 1.2 eq) to the activated mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Section 5: Structure-Activity Relationship (SAR) Insights

Incorporating the this compound moiety can profoundly and predictably influence the SAR of a lead compound.

-

Vectorial Control: The rigid azetidine ring projects substituents from the 3-position in a well-defined vector relative to the N-methyl group. This allows for systematic exploration of a binding pocket's topology.

-

Basicity and pKa Tuning: The tertiary amine of the N-methylazetidine ring is a basic center. Its pKa can be modulated by substituents elsewhere in the molecule but generally provides a reliable positive charge at physiological pH. This is often exploited to engage with acidic residues in a target active site, significantly boosting potency.

-

Solubility Enhancement: The polar, basic nature of the scaffold frequently improves the aqueous solubility of a lead compound, a critical parameter for oral bioavailability.

-

Metabolic Stability: The four-membered ring can be more metabolically stable than larger rings like piperazine, which are known substrates for cytochrome P450 enzymes. The N-methyl group is also generally more stable to oxidation than larger N-alkyl groups.

Hypothetical SAR Table

Consider a lead compound with a generic structure R-CO-NH-[1-methylazetidin-3-yl].

| Modification (R-group) | Target Affinity (IC₅₀, nM) | Aqueous Solubility (µg/mL) | Rationale for Change |

| Phenyl | 500 | 10 | Initial hit, moderate potency, poor solubility. |

| 4-Fluorophenyl | 250 | 15 | F-group adds a potential H-bond acceptor, improving potency. |

| 4-Pyridyl | 80 | 150 | Addition of a second basic center dramatically improves solubility and adds a key interaction point. |

| 3-Methoxy-4-pyridyl | 35 | 120 | Methoxy group likely engages a lipophilic pocket adjacent to the pyridyl binding site. |

Section 6: Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic tool for the modern medicinal chemist. Its unique combination of rigidity, dual amine functionality, and favorable physicochemical properties makes it an outstanding choice for lead optimization campaigns. By serving as a rigid bioisostere for more flexible or metabolically labile groups, it enables the fine-tuning of a molecule's three-dimensional shape, solubility, and target interactions.

The continued success of azetidine-containing drugs in the clinic ensures that this scaffold, and versatile derivatives like this compound, will remain at the forefront of drug design. As synthetic methodologies for creating more complex and diversely substituted azetidines evolve, their role in exploring novel chemical space and addressing challenging biological targets will only expand, cementing their status as a truly valuable motif in the drug discovery arsenal.

References

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances. [Link]

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. ResearchGate. [Link]

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Publishing. [Link]

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. PMC. [Link]

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. OUCI. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Azetidines of pharmacological interest. PubMed. [Link]

-

This compound. PubChem, NIH. [Link]

-

Biologically active compounds with azetidine rings. ResearchGate. [Link]

-

Synthesis of 3-functionalized 3-methylazetidines. CORE. [Link]

-

Structures of some azetidine-based drugs. ResearchGate. [Link]

-

N-methylazetidin-3-amine. PubChem, NIH. [Link]

-

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Link]

-

N,N-dimethylazetidin-3-amine. PubChem, NIH. [Link]

-

Azetidine. Wikipedia. [Link]

-

This compound xhydrochloride. PubChem, NIH. [Link]

-

1-(3-Methyl-4-pyridinyl)-3-propylazetidin-3-amine. PubChem, NIH. [Link]

-

Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. PMC, PubMed Central. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC, PubMed Central. [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC, PubMed Central. [Link]

-

(PDF) Structure-reactivity relationships on Michael additions of secondary cyclic amines with 3-cyanomethylidene-2-oxindoline derivatives. ResearchGate. [Link]

-

Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journals. [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

-

Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 959957-92-7 [chemicalbook.com]

- 6. cas 1139634-75-5|| where to buy this compound dihydrochloride [english.chemenu.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Novel Targets for 1-Methylazetidin-3-amine Derivatives

Abstract

The 1-methylazetidin-3-amine scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity, three-dimensional complexity, and synthetic tractability. This technical guide provides an in-depth exploration of high-potential therapeutic targets for derivatives of this scaffold. Moving beyond a general overview, this document synthesizes current research to illuminate key signaling pathways and mechanisms of action, providing drug development professionals with a scientifically grounded framework for initiating and advancing discovery programs. We will delve into the rationale behind targeting Signal Transducer and Activator of Transcription 3 (STAT3), Histamine H4 Receptor (H4R), Neuronal Nicotinic Acetylcholine Receptors (nAChRs), and Glycine Transporter 1 (GlyT1), supported by detailed experimental protocols for target validation and compound characterization.

The this compound Core: A Privileged Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, is increasingly recognized as a valuable component in the design of novel therapeutics. Its inherent ring strain lends itself to unique chemical reactivity, while also providing a degree of conformational constraint that can be advantageous for optimizing ligand-target interactions.[1] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[2] The this compound core specifically offers two distinct points for chemical modification: the exocyclic primary amine at the 3-position and the tertiary amine within the ring. This dual functionality allows for the systematic exploration of chemical space to fine-tune pharmacological properties.

High-Potential Therapeutic Targets and Mechanisms of Action

Our analysis of the current scientific literature has identified four key therapeutic targets where derivatives of this compound hold significant promise.

Signal Transducer and Activator of Transcription 3 (STAT3): A Nexus for Oncology

The STAT3 protein is a critical transcription factor that, upon activation, plays a pivotal role in cell proliferation, survival, and differentiation.[3] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a compelling target for anticancer drug development.[3][4]

Signaling Pathway and Mechanism of Inhibition:

The canonical STAT3 pathway is initiated by cytokines and growth factors, which leads to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[3][5] This phosphorylation event triggers the dimerization of STAT3 monomers via reciprocal SH2 domain-phosphotyrosine interactions.[4][6] The activated STAT3 dimer then translocates to the nucleus, where it binds to DNA and regulates the transcription of genes involved in tumorigenesis.[5][6]

Derivatives of the azetidine scaffold have been identified as potent inhibitors of STAT3. Specifically, (R)-azetidine-2-carboxamide analogues have demonstrated the ability to inhibit STAT3 with sub-micromolar potency.[1] These compounds are thought to interfere with STAT3 activity, potentially by disrupting its dimerization or its interaction with upstream signaling components.[7][8] The rigid azetidine core likely serves to optimally orient the pharmacophoric elements for high-affinity binding to the STAT3 protein.[1]

Caption: STAT3 signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for this compound derivatives as STAT3 inhibitors is emerging, research on related azetidine-2-carboxamides provides valuable direction. Key findings indicate that the stereochemistry of the azetidine ring and the nature of the substituents on the carboxamide are critical for potent and selective inhibition. For instance, (R)-azetidine-2-carboxamide analogues have shown significantly improved potency over their S-enantiomers.[1] Further optimization of the groups attached to the amide nitrogen and the azetidine ring is a promising avenue for enhancing anti-tumor activity.

| Azetidine Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Key Findings | Reference |

| (R)-Azetidine-2-carboxamides | STAT3 Inhibition | MDA-MB-231, MDA-MB-468 (Breast) | Potent and selective STAT3 inhibitors with sub-micromolar IC50 values; inhibit colony formation. | [1] |

| 3-Aryl-azetidine Analogs | Microtubule Assembly Inhibition | A549 (Lung), HCT116 (Colon) | Excellent antiproliferative activities with IC50 values as low as 2.1 nM. | [1] |

Histamine H4 Receptor (H4R): A Target for Inflammatory and Immune Disorders

The Histamine H4 Receptor is the most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells.[9] Its involvement in inflammatory and immune responses makes it an attractive target for conditions like atopic dermatitis, pruritus, and allergic rhinitis.[9]

Signaling Pathway and Mechanism of Action:

H4R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[10] Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can mobilize intracellular calcium and activate the MAPK/ERK pathway, leading to various cellular responses, including chemotaxis and cytokine release.[2] Antagonists of H4R block these downstream signaling events. The this compound scaffold has been incorporated into molecules designed as H4R antagonists.

Caption: Histamine H4 receptor signaling and antagonism.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Modulating CNS Function

Neuronal nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They are involved in a multitude of physiological processes, including cognitive function, learning, memory, and attention.[11] Dysregulation of nAChR signaling is implicated in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.[11][12]

Signaling Pathway and Mechanism of Modulation:

nAChRs are pentameric structures composed of various α and β subunits that form a central ion channel.[13] The binding of acetylcholine or other agonists to the extracellular domain of the receptor induces a conformational change that opens the channel, allowing the influx of cations (primarily Na+ and Ca2+). This influx leads to membrane depolarization and the modulation of neurotransmitter release.[14] Azetidine-containing compounds can act as agonists, antagonists, or allosteric modulators of nAChRs, thereby fine-tuning neuronal excitability. The rigid azetidine scaffold can help in positioning key functional groups to interact with specific nAChR subtypes.[13]

Glycine Transporter 1 (GlyT1): A Target for Schizophrenia and Cognitive Disorders

Glycine Transporter 1 (GlyT1) is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[15] In glutamatergic synapses, glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, the synaptic concentration of glycine can be increased, leading to enhanced NMDA receptor function.[5] This mechanism is a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.[5]

Mechanism of Action:

GlyT1 inhibitors block the reuptake of glycine into presynaptic terminals and surrounding glial cells.[15] This leads to an elevation of extracellular glycine levels, which in turn potentiates the activity of NMDA receptors. The constrained nature of the azetidine ring in inhibitor molecules can provide a precise fit into the transporter's binding site, leading to potent and selective inhibition.

Experimental Protocols for Target Validation and Compound Screening

The following section provides detailed, self-validating protocols for key experiments to assess the activity of this compound derivatives against the identified therapeutic targets.

STAT3 Inhibition Assays

This protocol determines the ability of a compound to inhibit the phosphorylation of STAT3, a key marker of its activation.[5]

Methodology:

-

Cell Culture and Treatment: Culture a human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or a cell line that can be stimulated to activate STAT3 (e.g., A431 stimulated with EGF). Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the this compound derivative or vehicle control for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin). Quantify band intensities using densitometry software.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mch.estranky.sk [mch.estranky.sk]

- 3. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles | MDPI [mdpi.com]

- 6. 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Chemical Profile of 1-Methylazetidin-3-amine

Abstract: 1-Methylazetidin-3-amine has emerged as a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique structural and electronic properties, characterized by a strained four-membered ring and two distinct nucleophilic nitrogen centers, offer a versatile platform for the synthesis of novel chemical entities. The azetidine ring, in particular, is recognized as a valuable scaffold that can enhance pharmacological properties.[1] This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic profile, and chemical reactivity of this compound. We delve into the causality behind key synthetic transformations, including N-acylation, N-alkylation, and reductive amination, presenting field-proven protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals.

Introduction

The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a nitrogen-containing four-membered heterocycle, has garnered significant attention as a bioisostere and structural motif in drug design.[1] The inherent ring strain of approximately 25.4 kcal/mol endows azetidine derivatives with a unique three-dimensional geometry that can improve metabolic stability, aqueous solubility, and receptor-binding affinity when incorporated into a larger molecule.[1] Its compact nature allows it to serve as a rigid scaffold, orienting substituents in well-defined vectors for optimal interaction with biological targets.

Emergence of this compound as a Key Building Block

This compound (CAS 959957-92-7) is a bifunctional molecule that capitalizes on the advantageous properties of the azetidine core while providing a reactive primary amine handle for further chemical elaboration.[2][3] The presence of both a tertiary, endocyclic amine and a primary, exocyclic amine makes it a particularly interesting synthon. This duality allows for selective functionalization, enabling its incorporation into complex molecular architectures, a fact underscored by its frequent appearance in patent literature for novel therapeutics.[2][4]

Caption: Core structure and key features of this compound.

Physicochemical and Spectroscopic Profile

Core Molecular Structure and Identifiers

The fundamental structure consists of an azetidine ring N-substituted with a methyl group and a primary amino group at the 3-position.

| Identifier | Value | Source |